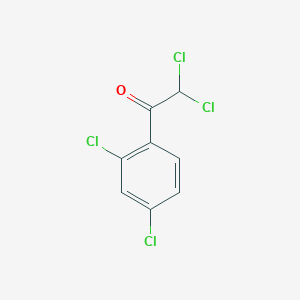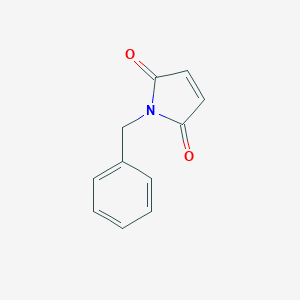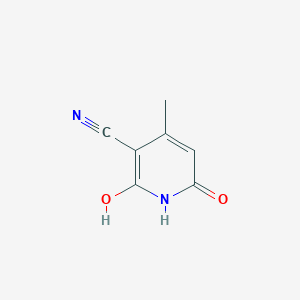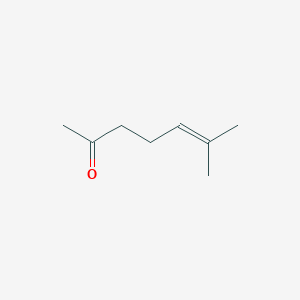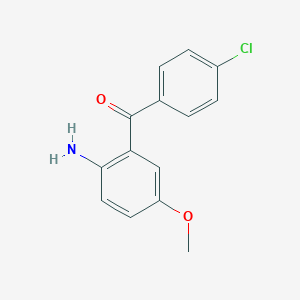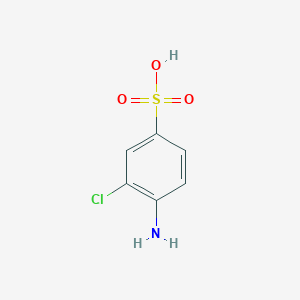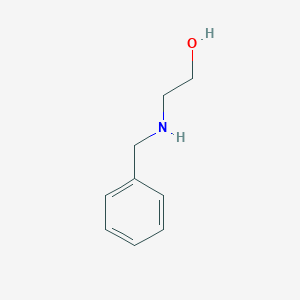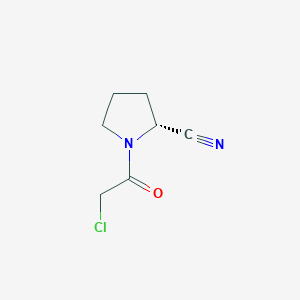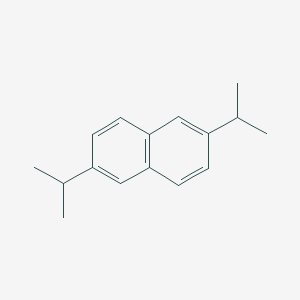
2,6-Diisopropylnaphthalene
Overview
Description
2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₆H₂₀. It is one of several isomers of diisopropylnaphthalene and appears as a white or colorless solid. This compound is primarily used as a plant growth regulator, particularly in the storage of potatoes to inhibit sprouting .
Mechanism of Action
Target of Action
2,6-Diisopropylnaphthalene (2,6-DIPN) is primarily targeted towards plants , specifically potatoes . It acts as a plant growth regulator and is used to inhibit the sprouting of potatoes during storage .
Mode of Action
The compound works by releasing a volatile compound, dimethylnaphthalene, which causes sprout inhibitory activity . This interaction with its target helps to prevent the sprouting of potatoes during storage, especially when used in combination with chlorpropham .
Biochemical Pathways
It is known that 2,6-dipn can be oxidized to 2,6-naphthalenedicarboxylic acid
Pharmacokinetics
The compound is metabolized, as evidenced by its oxidation to 2,6-naphthalenedicarboxylic acid
Result of Action
The primary result of 2,6-DIPN’s action is the inhibition of sprouting in stored potatoes . By preventing sprouting, 2,6-DIPN helps to maintain the quality of the potatoes during storage .
Biochemical Analysis
Biochemical Properties
2,6-Diisopropylnaphthalene plays a significant role in biochemical reactions, particularly in plant growth regulation. It interacts with various enzymes and proteins to inhibit the sprouting of potatoes
Cellular Effects
The effects of this compound on cells are primarily observed in plant cells, where it influences cell function by inhibiting sprouting during storage
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules within the cell. It may bind to certain enzymes or proteins, potentially inhibiting or activating them, leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound has a certain degree of stability and does not degrade quickly
Dosage Effects in Animal Models
It has been noted that adverse effects in animals given repeated high doses resulted in effects on organs (adrenal, kidney, and liver) and reduced body weights .
Metabolic Pathways
It is known that this compound can be oxidized to 2,6-naphthalenedicarboxylic acid , but the enzymes or cofactors it interacts with during this process are not yet identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylnaphthalene is typically synthesized through the alkylation of naphthalene with propylene in the presence of an acidic catalyst such as aluminum chloride. The reaction involves the addition of propylene to naphthalene, followed by disproportionation and asymmetrization of the alkylated product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a bubbling column reactor where naphthalene and propylene are reacted in the presence of HZSM-5 catalyst. The reaction is carried out at elevated temperatures and pressures, followed by rectification and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-naphthalenedicarboxylic acid.
Substitution: It can react with strong oxidizing agents, bases, and diazo compounds, sometimes resulting in vigorous reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reactions with bases and diazo compounds typically require controlled conditions to prevent exothermic reactions.
Major Products:
Oxidation: The major product is 2,6-naphthalenedicarboxylic acid.
Substitution: The products vary depending on the reagents used but can include various substituted naphthalene derivatives.
Scientific Research Applications
2,6-Diisopropylnaphthalene has several applications in scientific research:
Comparison with Similar Compounds
- 2,7-Diisopropylnaphthalene
- 2,6-Dimethylnaphthalene
- 2,6-Diethyl naphthalene
Comparison: 2,6-Diisopropylnaphthalene is unique due to its specific isomeric structure, which provides distinct properties such as higher stability and effectiveness as a plant growth regulator compared to its isomers .
Properties
IUPAC Name |
2,6-di(propan-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLTEXUIOFAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035272 | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24157-81-1 | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diisopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X71YEU9QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary industrial application of 2,6-DIPN?
A1: 2,6-DIPN serves as a precursor to 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a crucial monomer in manufacturing high-performance polymers like polyethylene naphthalate (PEN) and liquid crystal polymers. [, , , ]
Q2: How is 2,6-DIPN synthesized?
A2: 2,6-DIPN is produced via the shape-selective isopropylation of naphthalene using propene, primarily catalyzed by modified H-mordenite zeolites. This method offers advantages over traditional Friedel-Crafts alkylation due to its enhanced selectivity towards the desired 2,6-isomer. [, , , , , , , , , , , , ]
Q3: Why is shape-selective synthesis crucial for 2,6-DIPN production?
A3: Isopropylation of naphthalene generates various diisopropylnaphthalene isomers. Shape-selective catalysts, particularly modified H-mordenites, favor the formation of the desired 2,6-DIPN isomer by sterically hindering the formation of bulkier isomers within their pore structures. This selectivity simplifies downstream purification processes. [, , , , , ]
Q4: What are the challenges associated with conventional Friedel-Crafts catalysts in 2,6-DIPN synthesis?
A4: Conventional Friedel-Crafts catalysts lack shape selectivity, leading to a mixture of diisopropylnaphthalene isomers. This necessitates complex and costly separation techniques to isolate 2,6-DIPN. [, , ]
Q5: How can the selectivity for 2,6-DIPN be further improved during synthesis?
A5: Research suggests several strategies for enhancing 2,6-DIPN selectivity: * Dealumination of H-Mordenite: Precise dealumination modifies the acidity and pore structure of H-mordenite, optimizing it for 2,6-DIPN production. [, , ] * Modification with Metal Oxides: Introducing oxides of cerium, boron, phosphorus, magnesium, lanthanum, or zirconium onto H-mordenite can significantly enhance its selectivity towards 2,6-DIPN. [] * Modification with Rare Earths: Surface modification of H-mordenite with rare earth elements, particularly a combination of lanthanum and cerium, demonstrably improves 2,6-DIPN selectivity without compromising naphthalene conversion. [] * Reaction Atmosphere: Conducting the isopropylation reaction under a hydrogen atmosphere, as opposed to nitrogen, can mitigate catalyst deactivation by reducing coke formation, thereby sustaining high naphthalene conversion and 2,6-DIPN yield over multiple reaction cycles. [, ]
Q6: What purification methods are effective for isolating 2,6-DIPN?
A6: Static melt crystallization is a viable technique for purifying 2,6-DIPN from its isomers. This method leverages the distinct melting point differences between the isomers, eliminating the need for solvents. [, ]
Q7: Beyond 2,6-DIPN synthesis, what other applications utilize H-mordenite catalysts?
A7: H-mordenite catalysts are versatile and find use in various reactions beyond 2,6-DIPN synthesis. These include: * Disproportionation of 2-isopropylnaphthalene: H-mordenites, especially when modified with iron oxide, can catalyze this reaction to produce 2,6-DIPN. []
Q8: How is 2,6-DIPN quantified in complex mixtures?
A8: Gas chromatography coupled with ion-trap tandem mass spectrometry (GC-MS/MS) is a sensitive and selective method for determining 2,6-DIPN levels in intricate matrices like food packaging and food samples. []
Q9: Is there information available on the toxicological profile of 2,6-DIPN?
A9: Research on the toxicological effects of 2,6-DIPN is limited. Studies in rats have examined its absorption, distribution, metabolism, and excretion, indicating that it primarily undergoes oxidation of the isopropyl chain. [, ] Further investigation is necessary to fully elucidate its potential health and environmental impacts.
Q10: Has 2,6-DIPN been detected in consumer products, and what are the implications?
A10: 2,6-DIPN has been identified in food packaging materials, suggesting potential migration into food. Further research is required to evaluate the safety implications of this finding. [, ]
Q11: Are there concerns regarding the persistence of 2,6-DIPN in the environment?
A11: While data on the environmental fate and degradation of 2,6-DIPN is limited, its presence in recycled cellulose packaging raises concerns about its potential persistence and accumulation in the environment. []
Q12: What measures can be taken to mitigate the environmental impact of 2,6-DIPN?
A12: Sustainable practices are crucial for minimizing the environmental footprint of 2,6-DIPN: * Responsible Waste Management: Proper disposal and recycling of products containing 2,6-DIPN are essential to prevent its release into the environment. * Exploration of Biodegradable Alternatives: Investigating and developing biodegradable alternatives to 2,6-DIPN and its derivatives can contribute to environmental sustainability.
Q13: How can computational chemistry contribute to understanding 2,6-DIPN?
A13: Computational approaches, like density functional theory (DFT), provide insights into the reaction mechanism of 2,6-DIPN synthesis over zeolite catalysts. These models shed light on the interaction of reactants, intermediates, and the catalyst at the molecular level. []
Q14: Have predictive models been developed for 2,6-DIPN?
A14: The Conductor-like Screening Model for Real Solvents (COSMO-RS) has been successfully employed to predict essential physicochemical properties of alkylated naphthalenes, including 2,6-DIPN. This approach allows for estimating properties such as aqueous solubility, vapor pressure, and partition coefficients, which are crucial for understanding the compound's environmental fate and behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
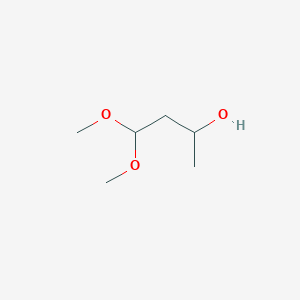
![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)

